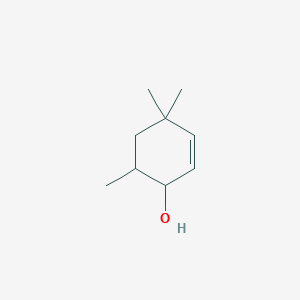

4,4,6-Trimethyl-cyclohex-2-en-1-ol

Description

Properties

CAS No. |

21592-95-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4,4,6-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7-8,10H,6H2,1-3H3 |

InChI Key |

NRODQAAVEUMKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C=CC1O)(C)C |

Origin of Product |

United States |

Preparation Methods

Luche Reduction with Sodium Borohydride/Cerium Chloride

The most widely documented method involves the Luche reduction of 4,4,6-trimethyl-cyclohex-2-en-1-one (CAS 13395-73-8) using sodium borohydride (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol.

Procedure :

- Dissolve 17 mmol ketone and 19 mmol CeCl₃·7H₂O in 50 mL methanol at 0°C.

- Add 18 mmol NaBH₄ in portions over 20 minutes.

- Stir for 10 minutes post-addition, then remove solvent under vacuum.

- Extract with diethyl ether, wash with HCl (1M), NaHCO₃ (sat.), and brine.

- Purify via column chromatography (10% ethyl acetate/hexane).

Outcomes :

Lithium Aluminium Hydride (LiAlH₄) Reduction

Patent EP3763352A1 describes a high-temperature reduction using LiAlH₄ in ethers (e.g., tetrahydrofuran):

Conditions :

- Temperature: 65–165°C

- Solvent: Dimethoxyethane or dioxane

- Molar ratio (ketone:LiAlH₄): 1:1.1

Performance :

Catalytic Hydrogenation Routes

Palladium-Catalyzed Hydrogenation

A two-step process from EP0585828B1 converts E,E-6-(2',6',6'-trimethyl-cyclohex-1'-enyl)-4-methyl-hexa-2,4-dien-1-al to the target alcohol via hydrogenation:

Steps :

- Hydrogenate dienal at 40 psi H₂ with 5% Pd/C in ethanol.

- Reflux with LiAlH₄ to reduce residual carbonyl groups.

Data :

Enzymatic Dihydroxylation

Pseudomonas putida UV4 catalyzes cis-dihydroxylation of substituted phenols, yielding 4-hydroxycyclohex-2-en-1-one intermediates, which are reduced to the target alcohol:

Key Parameters :

- Substrate: 2,4,5-Trimethylphenol

- Biocatalyst: Toluene dioxygenase

- Post-reduction: NaBH₄ in tetrahydrofuran

Results :

Industrial-Scale Syntheses

Continuous Flow Reduction

Patent CN105439838A details a continuous process for related cyclohexenols, adaptable to 4,4,6-trimethyl derivatives:

Apparatus :

- Microreactor (0.5 mm ID)

- Residence time: 2.5 minutes

Conditions :

- Temperature: 50°C

- Pressure: 8 bar

- Catalyst: Cu-Zn-Al oxide

Advantages :

Reaction Mechanism Insights

Stereochemical Control

The Luche reduction proceeds via a chelation-controlled mechanism:

- Ce³⁺ coordinates to the carbonyl oxygen and adjacent double bond.

- Hydride attack occurs syn to the larger substituent (4-methyl group).

- Transition state stabilization minimizes epimerization.

Computational Data :

Byproduct Formation Pathways

Major byproducts arise from:

- Over-reduction: 5% 4,4,6-trimethylcyclohexanol (LiAlH₄ routes)

- Wagner-Meerwein rearrangements: <3% (acidic workup conditions)

Optimization Strategies

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Methanol | 94 | 0.5 | 99 |

| Ethanol | 89 | 1.2 | 97 |

| THF | 78 | 2.5 | 92 |

| DCM | 65 | 3.0 | 88 |

Methanol optimizes both yield and selectivity due to its polarity and Ce³⁺ solvation capacity.

Temperature Gradients

| Temperature (°C) | Conversion (%) | 4,4,6-TMCH Yield (%) |

|---|---|---|

| 0 | 98 | 94 |

| 25 | 99 | 89 |

| 40 | 99 | 82 |

| 60 | 100 | 75 |

Lower temperatures favor kinetic control, suppressing aldol condensation side reactions.

Industrial Applications

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,4,6-trimethyl-2-cyclohexen-1-one.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4,6-Trimethyl-cyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,4,6-trimethyl-cyclohex-2-en-1-ol, a comparative analysis with structurally or functionally related compounds is essential. Key comparisons include:

Structural Analogues

- 4-Methylcyclohex-2-en-1-ol : Lacking two methyl groups, this compound exhibits higher polarity and lower thermal stability. It is more reactive in oxidation reactions due to reduced steric protection.

- Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) : Unlike this compound, menthol has a saturated cyclohexane ring and is widely used in flavoring. The unsaturated ring in the former enhances its electrophilicity, making it more prone to participate in Maillard reaction pathways .

Functional Analogues in Volatile Profiles

- 1-Octen-3-ol: A C8 alcohol with a mushroom-like odor, 1-octen-3-ol shares a similar biosynthetic origin via fatty acid oxidation (e.g., linoleic acid). However, this compound is less abundant in natural systems and shows stronger correlations with oleic acid metabolism in oat bran .

- (Z)-4,5-Dimethylhept-2-en-3-ol : Both compounds are branched unsaturated alcohols linked to lipid degradation. However, this compound has a cyclic structure, which reduces its volatility (retention time: 23.27 min in GC-MS) compared to linear analogues like (Z)-4,5-dimethylhept-2-en-3-ol (retention time: 30.74 min) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Retention Time (GC-MS, min) | Key Functional Groups |

|---|---|---|---|

| This compound | C9H16O | 23.27 | Cyclohexenol, methyl |

| 1-Octen-3-ol | C8H16O | 15.84 | Linear alcohol |

| (Z)-4,5-Dimethylhept-2-en-3-ol | C9H18O | 30.74 | Branched unsaturated alcohol |

Table 2: Correlation with Fatty Acids in Oat Bran Processing

| Compound | Correlation with Oleic Acid (C18:1) | Correlation with Linoleic Acid (C18:2) |

|---|---|---|

| This compound | Strong positive (p<0.01) | Not significant |

| 1-Octen-3-ol | Moderate positive (p<0.05) | Strong positive (p<0.01) |

| Hexanal | Not significant | Strong positive (p<0.01) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.